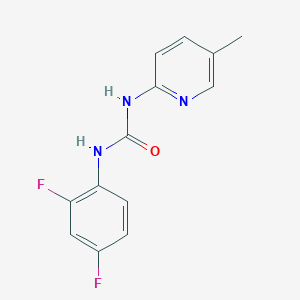
N-(2,4-difluorophenyl)-N'-(5-methyl-2-pyridinyl)urea
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-N'-(5-methyl-2-pyridinyl)urea, also known as DFP-10917, is a small molecule inhibitor that has shown promising results in various scientific research applications. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.
Wirkmechanismus
N-(2,4-difluorophenyl)-N'-(5-methyl-2-pyridinyl)urea inhibits the activity of specific kinases, including FLT3, c-KIT, and PDGFRα, which are involved in cell proliferation and survival. By inhibiting these kinases, N-(2,4-difluorophenyl)-N'-(5-methyl-2-pyridinyl)urea induces apoptosis and inhibits the growth of cancer cells. In addition, N-(2,4-difluorophenyl)-N'-(5-methyl-2-pyridinyl)urea has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activation of NF-κB and MAPK signaling pathways.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-N'-(5-methyl-2-pyridinyl)urea has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and suppression of inflammatory cytokine production. In addition, N-(2,4-difluorophenyl)-N'-(5-methyl-2-pyridinyl)urea has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-difluorophenyl)-N'-(5-methyl-2-pyridinyl)urea has several advantages for laboratory experiments, including its high potency, selectivity, and low toxicity. However, there are also some limitations to its use in laboratory experiments, including its low solubility in water and its short half-life in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(2,4-difluorophenyl)-N'-(5-methyl-2-pyridinyl)urea, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the optimization of its pharmacokinetic properties. In addition, the combination of N-(2,4-difluorophenyl)-N'-(5-methyl-2-pyridinyl)urea with other drugs or therapies may enhance its therapeutic efficacy and reduce its limitations in laboratory experiments. Finally, more studies are needed to fully understand the mechanism of action and biochemical and physiological effects of N-(2,4-difluorophenyl)-N'-(5-methyl-2-pyridinyl)urea.
Wissenschaftliche Forschungsanwendungen
N-(2,4-difluorophenyl)-N'-(5-methyl-2-pyridinyl)urea has been studied for its potential therapeutic applications in various scientific research fields, including cancer, inflammation, and autoimmune diseases. In cancer research, N-(2,4-difluorophenyl)-N'-(5-methyl-2-pyridinyl)urea has been shown to inhibit the growth of cancer cells by targeting specific kinases involved in cell proliferation and survival. In inflammation and autoimmune diseases, N-(2,4-difluorophenyl)-N'-(5-methyl-2-pyridinyl)urea has been shown to reduce the production of inflammatory cytokines and to suppress the activation of immune cells.
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)-3-(5-methylpyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O/c1-8-2-5-12(16-7-8)18-13(19)17-11-4-3-9(14)6-10(11)15/h2-7H,1H3,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMFIWIDNQVRKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



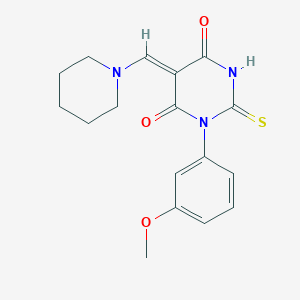
![3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(3-ethoxyphenyl)acrylamide](/img/structure/B4838173.png)
![N-(5-methyl-3-isoxazolyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4838181.png)
![2-[(4-bromobenzylidene)(oxido)amino]-2-methyl-1-phenyl-1-propanone](/img/structure/B4838185.png)

![2-[benzyl(methylsulfonyl)amino]-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4838211.png)

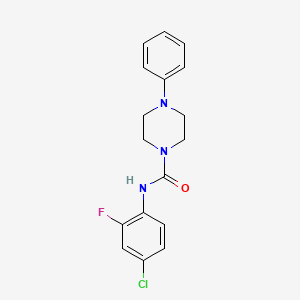

![2,4-dichloro-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4838238.png)
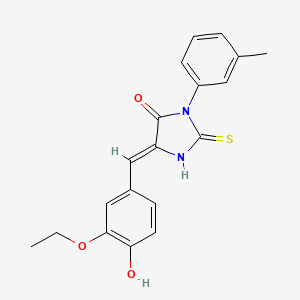

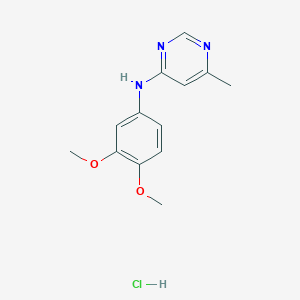
![N-(4-butylphenyl)-4-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethoxy)benzamide](/img/structure/B4838254.png)